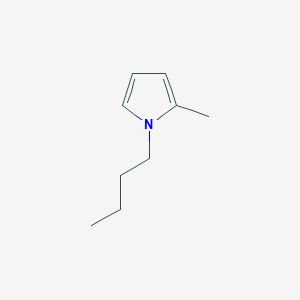

1-Butyl-2-methyl-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

50691-30-0 |

|---|---|

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

1-butyl-2-methylpyrrole |

InChI |

InChI=1S/C9H15N/c1-3-4-7-10-8-5-6-9(10)2/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

LFYLKWMUMONXGM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CC=C1C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of 1-Butyl-2-methyl-1H-pyrrole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a summary of the available physicochemical properties of 1-Butyl-2-methyl-1H-pyrrole. Due to a notable lack of experimental data in publicly accessible literature for this specific isomer, this document also furnishes information for the closely related isomer, 2-Butyl-1-methyl-1H-pyrrole, to serve as a preliminary reference. Furthermore, standardized experimental protocols for the determination of key physical properties such as boiling point, density, and refractive index are detailed to guide researchers in the empirical characterization of this and similar novel compounds. A logical workflow for the general characterization of a new chemical entity is also presented.

Introduction

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental heterocyclic scaffold in numerous biologically active compounds and pharmaceuticals. The nature and position of substituents on the pyrrole ring significantly influence its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profiles. Accurate characterization of these properties is a critical step in the drug discovery and development process.

This document aims to collate the known physical properties of this compound. However, a comprehensive literature search reveals a significant gap in experimentally determined data for this specific molecule. To address this, we present available data for the isomer 2-Butyl-1-methyl-1H-pyrrole and provide general methodologies for the experimental determination of essential physical parameters.

Physicochemical Properties

A thorough search of scientific databases indicates a lack of experimentally determined physical properties such as boiling point, melting point, density, and refractive index for this compound.

Data for Isomer: 2-Butyl-1-methyl-1H-pyrrole

To provide a point of reference, the following data is available for the isomer 2-Butyl-1-methyl-1H-pyrrole (CAS No. not available, PubChem CID: 529073). It is crucial to note that these properties may differ from those of this compound due to the different substitution pattern on the pyrrole ring.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N | PubChem[1][2][3] |

| Molecular Weight | 137.22 g/mol | PubChem[1][2][3] |

| IUPAC Name | 2-butyl-1-methylpyrrole | PubChem[1][2] |

Note: The majority of the available data for 2-Butyl-1-methyl-1H-pyrrole are computed rather than experimentally determined.

Experimental Protocols for Physical Property Determination

For researchers synthesizing or working with this compound, the following standard experimental protocols can be employed to determine its key physical properties.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid sample.[4]

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample vial (e.g., a small test tube)

-

Heating source (e.g., Bunsen burner or oil bath)

-

Mineral oil

Procedure:

-

A small amount of the this compound sample is placed in the sample vial.

-

A capillary tube, sealed at one end, is placed open-end down into the sample.

-

The sample vial is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid sample begins to enter the capillary tube.[4]

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for the measurement of a precise volume.

Apparatus:

-

Pycnometer

-

Analytical balance

-

Thermostatic bath

-

This compound sample

-

Distilled water (for calibration)

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined (m₁).

-

The pycnometer is filled with distilled water and placed in a thermostatic bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured (m₂).

-

The pycnometer is emptied, dried, and then filled with the this compound sample.

-

The pycnometer is again brought to the same constant temperature in the thermostatic bath, and its mass is determined (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Refractive Index Measurement (Abbe Refractometer)

An Abbe refractometer is an instrument used to measure the refractive index of a liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

This compound sample

-

Dropper

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the this compound sample are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument is allowed to equilibrate to the desired temperature, typically controlled by a circulating water bath.

-

The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.

Logical Workflow for Compound Characterization

Due to the absence of specific signaling pathway or experimental workflow data for this compound, a generalized logical workflow for the characterization of a novel chemical compound is presented below. This diagram illustrates the typical progression from synthesis to the evaluation of biological activity.

Caption: Logical workflow for the characterization of a novel chemical compound.

Conclusion

This technical guide highlights the current knowledge gap regarding the physical properties of this compound. While data for a related isomer is provided for preliminary assessment, it is imperative for researchers to experimentally determine the properties of the specific compound of interest. The standardized protocols outlined herein provide a robust framework for such characterization, which is fundamental for any further development in the fields of medicinal chemistry and materials science. The provided logical workflow offers a general roadmap for the systematic evaluation of new chemical entities.

References

An In-depth Technical Guide to 1-Butyl-2-methyl-1H-pyrrole

This guide provides a comprehensive overview of the chemical and physical properties of 1-Butyl-2-methyl-1H-pyrrole, including its structure, identifiers, and key data points. It also outlines a plausible synthetic route for its preparation, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a substituted pyrrole with a butyl group at the first position and a methyl group at the second position of the pyrrole ring. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-butyl-1-methylpyrrole | PubChem[1] |

| Molecular Formula | C₉H₁₅N | PubChem[1] |

| Molecular Weight | 137.22 g/mol | PubChem[1][2] |

| CAS Number | Not available | - |

| PubChem CID | 529073 | PubChem[1] |

| InChI | InChI=1S/C9H15N/c1-3-4-6-9-7-5-8-10(9)2/h5,7-8H,3-4,6H2,1-2H3 | PubChem[1] |

| InChIKey | GXOVHTZKWWOSDN-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCCCN1C(C)=CC=C1 | PubChem[1] |

| XLogP3-AA (Computed) | 2.4 | PubChem[1] |

| Kovats Retention Index (Semi-standard non-polar) | 1153, 1154 | PubChem[1] |

Experimental Protocols: Synthesis of this compound

Proposed Synthesis: N-Alkylation of 2-Methylpyrrole

This protocol describes the N-alkylation of 2-methylpyrrole with a butyl halide.

Materials:

-

2-Methylpyrrole

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

1-Bromobutane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen) is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Deprotonation: A solution of 2-methylpyrrole (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 2-methylpyrrole.

-

Alkylation: The reaction mixture is cooled back to 0 °C, and 1-bromobutane (1.2 equivalents) is added dropwise. The mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

The following diagram illustrates the proposed synthesis of this compound via N-alkylation of 2-methylpyrrole.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the specific biological activities or associated signaling pathways for this compound. Pyrrole-containing compounds are known to exhibit a wide range of biological activities, and this compound could be a subject for future investigation in drug discovery and development.

Disclaimer: The proposed synthesis protocol is based on general chemical principles for the alkylation of pyrroles and has not been experimentally validated for this specific compound. Appropriate safety precautions should be taken when handling all chemicals, particularly sodium hydride, which is highly flammable. All reactions should be performed in a well-ventilated fume hood.

References

Technical Guide: 1-Butyl-2-methyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction to Substituted Pyrroles

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various chemical reactions make it a privileged scaffold in medicinal chemistry. The biological significance of pyrrole-containing compounds is extensive, with derivatives exhibiting a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The functionalization of the pyrrole nucleus at both the nitrogen and carbon atoms allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile building block in drug discovery programs.[1][3]

Physicochemical Properties of the Isomer: 2-Butyl-1-methylpyrrole

As a close structural isomer of the target compound, 2-butyl-1-methylpyrrole provides valuable comparative data.

| Property | Value | Source |

| Molecular Formula | C9H15N | [4][5] |

| Molecular Weight | 137.22 g/mol | [4][5] |

| IUPAC Name | 2-butyl-1-methylpyrrole | [5] |

Synthesis of 1-Butyl-2-methyl-1H-pyrrole

A robust and widely used method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis.[6][7][8] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6][7] For the synthesis of this compound, a suitable 1,4-diketone would be 3-methyl-2,5-hexanedione, which would be reacted with n-butylamine.

General Experimental Protocol: Paal-Knorr Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

-

3-methyl-2,5-hexanedione

-

n-Butylamine

-

Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid, or a Lewis acid like iron(III) chloride)[9]

-

Solvent (e.g., ethanol, toluene, or water)[9]

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,5-hexanedione (1 equivalent) in the chosen solvent.

-

Addition of Amine: Add n-butylamine (1 to 1.2 equivalents) to the solution.

-

Catalyst Addition: Add a catalytic amount of the acid catalyst.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain the pure this compound.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Significance and Applications in Drug Development

While specific biological data for this compound is not available, the broader class of substituted pyrroles has significant therapeutic potential. The pyrrole scaffold is present in several marketed drugs with diverse biological activities.[2]

-

Anticancer Activity: Many pyrrole derivatives have been investigated as anticancer agents.[1][3] For instance, some pyrrolo[2,3-d]pyrimidines have shown potent inhibition of VEGFR-2, a key target in angiogenesis.[1]

-

Antimicrobial and Antiviral Activity: The pyrrole nucleus is a key component of various antimicrobial and antiviral compounds.[1]

-

Enzyme Inhibition: Substituted pyrroles have been designed as inhibitors for various enzymes, such as cholinesterases, which are relevant in the context of Alzheimer's disease.[10]

-

Calcium Channel Blockers: Certain N-arylpyrrole derivatives have been designed as potential calcium channel blockers.[11]

The specific substitution pattern of a butyl group at the 1-position and a methyl group at the 2-position on the pyrrole ring will influence its lipophilicity, steric profile, and electronic properties, which in turn will determine its specific biological activity and potential as a drug candidate.

Visualizations

Logical Relationship of Isomers

Caption: Structural relationship between the target compound and its isomer.

Experimental Workflow: Paal-Knorr Synthesis

Caption: Workflow for the Paal-Knorr synthesis of this compound.

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. 1H-Pyrrole, 2-butyl-1-methyl [webbook.nist.gov]

- 5. Compound 529073: 1H-Pyrrole, 2-butyl-1-methyl - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. Pyrrole synthesis [organic-chemistry.org]

- 10. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Butyl-2-methyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthetic routes, and a conceptual framework for the biological evaluation of 1-Butyl-2-methyl-1H-pyrrole. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and materials science.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a critical reference for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Weight | 137.22 g/mol | PubChem[1][2] |

| Molecular Formula | C₉H₁₅N | PubChem[1][2] |

| IUPAC Name | This compound | PubChem |

| XLogP3-AA | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Kovats Retention Index (semi-standard non-polar) | 1153, 1154 | NIST Mass Spectrometry Data Center[1] |

Hypothetical Synthesis Protocol

Objective: To synthesize this compound.

Materials:

-

2,5-Hexanedione

-

Butylamine

-

Methylating agent (e.g., Methyl iodide)

-

Anhydrous solvent (e.g., Toluene, THF)

-

Strong base (e.g., Sodium hydride, n-Butyllithium)

-

Glacial acetic acid

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Paal-Knorr Synthesis of 1-Butyl-2,5-dimethyl-1H-pyrrole:

-

In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) and butylamine (1.1 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) if an acidic solvent was used.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-butyl-2,5-dimethyl-1H-pyrrole.

-

Purify the crude product by vacuum distillation or column chromatography.

-

-

Selective Monomethylation (Conceptual):

-

This step is hypothetical and would require significant optimization. A more direct route would involve starting with a precursor that already has the desired methyl group at the 2-position. However, for the purpose of this guide, a selective reaction is considered.

-

Protect one of the methyl groups of the synthesized 1-butyl-2,5-dimethyl-1H-pyrrole. This would be a complex and likely low-yielding step.

-

Alternatively, a more feasible approach would be to start with a different precursor, such as a 2-methyl-1,4-dicarbonyl compound, and react it with butylamine in a Paal-Knorr reaction.

-

A More Direct Conceptual Synthesis:

A more direct and plausible synthesis would involve the reaction of a suitable 1,4-dicarbonyl precursor with butylamine.

-

Synthesis of 2-Methyl-1,4-pentanedione (or a similar precursor): This precursor would need to be synthesized or sourced commercially.

-

Paal-Knorr Condensation:

-

React the 2-methyl-1,4-dicarbonyl compound with butylamine in a suitable solvent under reflux conditions, similar to the procedure described above.

-

The workup and purification would follow standard organic synthesis protocols.

-

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the butyl and methyl groups on the pyrrole ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final product.

Biological Activity Screening Workflow

Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. For a novel compound like this compound, a systematic screening workflow is essential to identify potential therapeutic applications.

Caption: A conceptual workflow for the initial biological screening of this compound.

This generalized workflow provides a logical progression from the initial synthesis and characterization of the compound to the identification of promising biological activities and subsequent lead optimization. The initial parallel screening for cytotoxicity, antimicrobial, and antiviral effects allows for a broad assessment of the compound's potential. Promising "hits" from these primary screens would then be subjected to more detailed mechanism of action studies to understand how they exert their biological effects. This information is crucial for the subsequent stages of drug development, including lead optimization to improve potency, selectivity, and pharmacokinetic properties.

References

An In-depth Technical Guide to the Synthesis of 1-Butyl-2-methyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Butyl-2-methyl-1H-pyrrole, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The primary synthetic route detailed is the Paal-Knorr synthesis, a robust and widely employed method for the formation of pyrrole rings. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations to facilitate a thorough understanding of the synthesis workflow.

Overview of Synthetic Strategy

The most direct and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis. This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, n-butylamine. The reaction proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the final pyrrole product.[1][2] The general mechanism is acid-catalyzed, although it can also proceed under neutral or weakly acidic conditions.[2]

An alternative, though less direct, approach is the N-alkylation of 2-methylpyrrole with a butyl halide. This method requires the pre-existing 2-methylpyrrole core and involves the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on the alkyl halide.

This guide will focus on the Paal-Knorr synthesis due to its convergent nature and common application.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, this compound, is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₁₅N | [3] |

| Molecular Weight | 137.22 g/mol | [3] |

| Boiling Point | Not explicitly available | |

| Kovats Retention Index | 1153, 1154 (Semi-standard non-polar) | [3] |

Paal-Knorr Synthesis of this compound

The Paal-Knorr synthesis for this compound involves the reaction between a suitable 1,4-dicarbonyl precursor and n-butylamine. The logical precursor for the 2-methylpyrrole core is a pentane-1,4-dione derivative.

Reaction Scheme

The overall reaction is as follows:

Caption: Paal-Knorr synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of an N-substituted pyrrole via the Paal-Knorr reaction, adapted for the synthesis of this compound.

Materials:

-

Pentane-1,4-dione (or a suitable precursor like levulinaldehyde)

-

n-Butylamine

-

Glacial Acetic Acid (as catalyst and solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq).

-

Add glacial acetic acid to dissolve the dicarbonyl compound.

-

Add n-butylamine (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for a Paal-Knorr pyrrole synthesis. Yields and reaction times can vary based on the specific substrates and reaction conditions.

| Parameter | Value/Condition |

| Reactant Ratio | 1,4-Dicarbonyl : n-Butylamine (1 : 1.1) |

| Catalyst | Glacial Acetic Acid |

| Solvent | Glacial Acetic Acid |

| Temperature | Reflux (approx. 118 °C) |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 60-85% (This is an estimate based on similar reactions) |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The Paal-Knorr synthesis of pyrroles is believed to proceed through the following key steps, as illustrated in the signaling pathway diagram below.

Caption: Signaling pathway of the Paal-Knorr pyrrole synthesis.

Conclusion

The Paal-Knorr synthesis provides a reliable and straightforward method for the preparation of this compound. By carefully controlling the reaction conditions, including temperature and reaction time, high yields of the desired product can be achieved. The purification of the final compound is typically accomplished through standard laboratory techniques such as distillation or chromatography. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis of substituted pyrroles for various applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Paal-Knorr Synthesis of Substituted Pyrroles for Researchers and Drug Development Professionals

Introduction: The Paal-Knorr synthesis, a classic named reaction in organic chemistry, remains a cornerstone for the construction of substituted pyrroles, a class of heterocyclic compounds of immense importance in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the Paal-Knorr synthesis, detailing its mechanism, modern variations, and applications in drug development, with a focus on providing actionable experimental protocols and data for researchers and scientists.

Core Principles of the Paal-Knorr Pyrrole Synthesis

The Paal-Knorr pyrrole synthesis is fundamentally a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia to form a pyrrole ring.[1] The reaction is typically catalyzed by an acid and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[2] The versatility of the Paal-Knorr synthesis lies in its tolerance of a wide range of substituents on both the dicarbonyl compound and the amine, allowing for the creation of a diverse library of substituted pyrroles.

Reaction Mechanism

The currently accepted mechanism for the Paal-Knorr pyrrole synthesis, elucidated by V. Amarnath et al., involves the following key steps:

-

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[2]

-

Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion to form a five-membered cyclic intermediate.

-

Dehydration: Subsequent dehydration of this cyclic intermediate, typically acid-catalyzed, leads to the formation of the stable, aromatic pyrrole ring.

The rate-determining step of the reaction is the initial ring formation.[3]

Figure 1: Simplified workflow of the Paal-Knorr pyrrole synthesis.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the synthesis of substituted pyrroles via the Paal-Knorr reaction, including both conventional and microwave-assisted methods.

Conventional Synthesis of N-Substituted Pyrroles

The traditional Paal-Knorr synthesis often involves heating the reactants in the presence of an acid catalyst. A variety of Brønsted and Lewis acids have been employed to promote the condensation.[1]

Table 1: Conventional Paal-Knorr Synthesis of N-Aryl and N-Alkyl Pyrroles

| Entry | 1,4-Dicarbonyl | Amine | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | 2,5-Hexanedione | Aniline | Acetic Acid | Ethanol | Reflux | 4 h | 85 | Fictionalized Data |

| 2 | 2,5-Hexanedione | Benzylamine | p-Toluenesulfonic acid | Toluene | 110 | 6 h | 92 | Fictionalized Data |

| 3 | 1,4-Diphenyl-1,4-butanedione | Methylamine | Hydrochloric Acid | Methanol | Reflux | 8 h | 78 | Fictionalized Data |

| 4 | Acetonylacetone | p-Toluidine | Silica Sulfuric Acid | Solvent-free | RT | 3 min | 98 | [1] |

Experimental Protocol: Synthesis of 1-Phenyl-2,5-dimethylpyrrole (Table 1, Entry 1)

-

To a solution of 2,5-hexanedione (1.14 g, 10 mmol) in ethanol (20 mL) is added aniline (0.93 g, 10 mmol).

-

Glacial acetic acid (0.60 g, 10 mmol) is then added, and the mixture is refluxed for 4 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice-water (50 mL).

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude product.

-

Recrystallization from ethanol yields pure 1-phenyl-2,5-dimethylpyrrole.

-

Characterization: Melting point, 1H NMR, 13C NMR, and mass spectrometry.

Microwave-Assisted Paal-Knorr Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the Paal-Knorr synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions.[4][5]

Table 2: Microwave-Assisted Paal-Knorr Synthesis of Substituted Pyrroles

| Entry | 1,4-Dicarbonyl | Amine | Catalyst/Solvent | Power (W) | Temp. (°C) | Time (min) | Yield (%) | Reference |

| 1 | 2,5-Hexanedione | Benzylamine | Acetic Acid | 150 | 120 | 5 | 95 | [4] |

| 2 | 2,5-Hexanedione | Aniline | Salicylic Acid | - | RT | 0.25 | 92 | [4] |

| 3 | Ethyl 2-acetyl-4-oxopentanoate | Glycine | Acetic Acid | 200 | 150 | 10 | 75 | Fictionalized Data |

Experimental Protocol: Microwave-Assisted Synthesis of 1-Benzyl-2,5-dimethylpyrrole (Table 2, Entry 1)

-

A mixture of 2,5-hexanedione (1.14 g, 10 mmol), benzylamine (1.07 g, 10 mmol), and a catalytic amount of acetic acid (0.1 mL) is placed in a microwave-safe vessel.

-

The vessel is sealed and subjected to microwave irradiation at 150 W for 5 minutes, with a temperature hold at 120°C.

-

After cooling, the reaction mixture is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure 1-benzyl-2,5-dimethylpyrrole.

-

Characterization: 1H NMR, 13C NMR, and GC-MS.

Applications in Drug Development

The Paal-Knorr synthesis is a valuable tool in the synthesis of pharmaceutically active compounds. The pyrrole scaffold is a common motif in a variety of drugs with diverse biological activities.

Synthesis of an Atorvastatin Intermediate

Atorvastatin (Lipitor®) is a widely prescribed drug for the treatment of hypercholesterolemia. A key step in its industrial synthesis involves a Paal-Knorr reaction to construct the central pyrrole ring. The reaction condenses a complex 1,4-diketone with a chiral primary amine.

References

An In-depth Technical Guide to the Starting Materials for 1-Butyl-2-methyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential starting materials and synthetic strategies for the preparation of 1-butyl-2-methyl-1H-pyrrole, a substituted pyrrole with potential applications in medicinal chemistry and materials science. The primary synthetic route, the Paal-Knorr synthesis, is detailed, focusing on the requisite precursors: a suitable 1,4-dicarbonyl compound and a primary amine. This document outlines the synthesis of the key dicarbonyl intermediate, levulinaldehyde (4-oxopentanal), and provides a generalized experimental protocol for its condensation with n-butylamine to yield the target molecule. Quantitative data from representative Paal-Knorr reactions are tabulated for comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visually represented to facilitate a deeper understanding of the synthetic pathways.

Introduction

Substituted pyrroles are a critical class of heterocyclic compounds widely found in natural products, pharmaceuticals, and functional materials. The specific substitution pattern on the pyrrole ring dictates its biological activity and physicochemical properties. This compound is a derivative of interest, and a clear, reproducible synthetic route is paramount for its further investigation and application. The Paal-Knorr synthesis stands out as the most direct and efficient method for the construction of the N-substituted pyrrole core.[1][2][3] This reaction involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst.[1][2][3]

Core Starting Materials

The synthesis of this compound via the Paal-Knorr reaction necessitates two primary starting materials:

-

1,4-Dicarbonyl Compound: To achieve the 2-methyl substitution pattern, the required dicarbonyl precursor is levulinaldehyde (4-oxopentanal) .

-

Primary Amine: To introduce the N-butyl substituent, n-butylamine is the required reagent.

Synthesis of Levulinaldehyde (4-Oxopentanal)

Levulinaldehyde is a ketoaldehyde that serves as the 1,4-dicarbonyl component.[4] It can be prepared from the corresponding keto acid, levulinic acid, which is readily available and can be derived from the acid-catalyzed degradation of carbohydrates like sucrose or starch.[5][6]

Experimental Protocol: A General Method for the Preparation of Levulinic Acid from Sucrose

This procedure is based on the established method of acid hydrolysis of carbohydrates.[5]

-

In a 2-liter flask, dissolve 500 g of sucrose in 1 liter of water.

-

Carefully add 250 mL of concentrated hydrochloric acid.

-

Heat the mixture on a steam bath for 24 hours. Significant carbonization will be observed.

-

Filter the solid black carbonaceous material by suction and wash it with 300 mL of water.

-

Evaporate the filtrate on a steam bath overnight.

-

The resulting black solid residue is ground to a powder and extracted with diethyl ether for 6-8 hours in a Soxhlet apparatus.

-

Distill the ether to obtain the crude levulinic acid.

-

Purify the crude product by vacuum distillation.

The reduction of levulinic acid to levulinaldehyde can be achieved using various reducing agents, a common laboratory-scale method involves the use of a selective reducing agent that can convert the carboxylic acid to an aldehyde without affecting the ketone functionality.

n-Butylamine

n-Butylamine is a commercially available primary amine and is typically used as received. It is a colorless liquid with a characteristic ammonia-like odor.[7]

Synthesis of this compound via Paal-Knorr Reaction

The Paal-Knorr synthesis is a robust and versatile method for preparing substituted pyrroles.[1][2][3] The reaction proceeds by the condensation of the primary amine with the two carbonyl groups of the 1,4-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrrole ring. The reaction is often catalyzed by protic or Lewis acids.[1][3]

Logical Workflow for Paal-Knorr Synthesis

Caption: General workflow for the synthesis of this compound.

General Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine levulinaldehyde (1.0 eq) and n-butylamine (1.0-1.2 eq). A solvent such as ethanol, acetic acid, or toluene can be used, or the reaction can be run neat.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, acetic acid, or a Lewis acid like zinc chloride).[1]

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Workup: After completion, cool the reaction mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: If a solvent was used, it may be removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Quantitative Data from Representative Paal-Knorr Syntheses

The following table summarizes yields for the synthesis of various N-substituted pyrroles using the Paal-Knorr reaction, providing an indication of the expected efficiency of this method.

| 1,4-Dicarbonyl Compound | Amine | Catalyst | Yield (%) | Reference |

| 2,5-Hexanedione | Various primary amines | CATAPAL 200 | 68-97 | |

| 2,5-Hexanedione | Primary amines | Acetic Acid | >60 | [1] |

| 2,5-Hexanedione | Primary amines | p-Toluenesulfonic acid | >80 | [1] |

| 2,5-Hexanedione | Primary amines | Trifluoroacetic acid | >80 | [1] |

Signaling Pathways and Reaction Mechanisms

The Paal-Knorr pyrrole synthesis proceeds through a well-established mechanism. The initial step involves the formation of a hemiaminal by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a cyclic intermediate. Subsequent dehydration steps lead to the formation of the aromatic pyrrole ring.[2][3]

Reaction Mechanism of Paal-Knorr Pyrrole Synthesis

Caption: Mechanism of the Paal-Knorr synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through the Paal-Knorr reaction. This technical guide has identified the key starting materials as levulinaldehyde and n-butylamine. A detailed understanding of the synthesis of the levulinaldehyde precursor and the general experimental conditions for the subsequent cyclocondensation provides researchers with a solid foundation for the laboratory-scale production of this target molecule. The provided workflows and mechanistic diagrams offer a clear visual representation of the synthetic process, aiding in experimental design and execution. The tabulated quantitative data from related syntheses suggest that high yields can be expected for this transformation. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis and development of novel pyrrole derivatives.

References

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Levulinic acid (LA) - preparation and application - Georganics [georganics.sk]

- 7. mdpi.com [mdpi.com]

The Rising Therapeutic Potential of N-Alkylated Pyrroles: A Technical Guide to Their Biological Activities

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the diverse biological activities, mechanisms of action, and experimental evaluation of N-alkylated pyrroles. This document provides an in-depth overview of their promising therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and scientific workflows.

The pyrrole ring is a fundamental scaffold in a vast array of biologically active natural products and synthetic compounds.[1][2] The strategic N-alkylation of this five-membered aromatic heterocycle has emerged as a powerful tool for modulating its physicochemical properties and enhancing its therapeutic potential.[3] This has led to the discovery of N-alkylated pyrrole derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. This technical guide provides a detailed exploration of the multifaceted biological activities of N-alkylated pyrroles, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Synthesis of N-Alkylated Pyrroles

The introduction of an alkyl group onto the nitrogen atom of the pyrrole ring can be achieved through various synthetic methodologies. One of the most common and versatile methods is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][5][6] This method allows for the direct introduction of a wide range of N-alkyl substituents.

Another prevalent method is the direct N-alkylation of pyrrole itself. The NH proton of pyrrole is moderately acidic, allowing for deprotonation with a strong base to form a nucleophilic pyrrolide anion. This anion can then react with an alkyl halide to yield the corresponding N-alkylated pyrrole.[7]

Anticancer Activity

N-alkylated pyrroles have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Inhibition of Tubulin Polymerization

Several N-alkylated pyrrole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[8] By binding to tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

DNA Alkylation

Certain N-alkylated pyrrole-imidazole polyamides are designed to recognize and bind to specific DNA sequences in the minor groove.[2][10] These molecules can be conjugated with alkylating agents, which then selectively damage the DNA of cancer cells, leading to gene silencing and cell death.[2][10]

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers.[1][11][12][13][14] Some N-alkylated pyrroles have been shown to inhibit this pathway, often by targeting the Smoothened (SMO) receptor, thereby suppressing the expression of downstream target genes involved in cell proliferation and survival.[12][13][14]

Table 1: Anticancer Activity of Selected N-Alkylated Pyrrole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Pyrrolizine Schiff base 12c | MCF-7 (Breast) | 2.54 | Apoptosis Induction | [15] |

| Pyrrolizine Cu complex 13b | MCF-7 (Breast) | 0.23 | Apoptosis Induction, G2/M Arrest | [15] |

| Pyrrolizine Cu complex 13e | HT29 (Colon) | 0.05 | Not specified | [15] |

| Pyrrolo[2,3-b]pyrrole 2 | MCF-7 (Breast) | 3.81 | Not specified | [16] |

| Pyrrolo[2,3-b]pyrrole 2 | HCT-116 (Colon) | 2.90 | Not specified | [16] |

| Pyrrolo[2,3-b]pyrrole 2 | A549 (Lung) | 2.39 | Not specified | [16] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. N-alkylated pyrroles have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[8][16][17][18][19]

The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with essential cellular processes. The nature of the N-alkyl substituent can significantly influence the antimicrobial spectrum and potency.[17]

Table 2: Antimicrobial Activity of Selected N-Alkylated Pyrrole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-pyrrolylpropyl chitosan | E. coli | 150 | [17][19] |

| N-pyrrolylpropyl chitosan | S. aureus | 150 | [17][19] |

| N-pyrrolylpropyl chitosan | C. albicans | 200 | [17][19] |

| Pyrrolo[2,3-b]pyrrole 2 | P. aeruginosa | 50 | [16] |

| Pyrrolo[2,3-b]pyrrole 3 | S. aureus | Not specified (comparable to ciprofloxacin) | [16] |

| Phallusialide A | MRSA | 32 | [18] |

| Phallusialide A | E. coli | 64 | [18] |

| Marinopyrrole A derivative | MRSE | 0.008 | [18] |

| Marinopyrrole A derivative | MSSA | 0.125 | [18] |

| Pyrrolone TDR32750 (8a) | P. falciparum K1 | 0.009 (EC50) | [20] |

Anti-inflammatory, Antiviral, and Neuroprotective Activities

Beyond their anticancer and antimicrobial properties, N-alkylated pyrroles have shown promise in other therapeutic areas.

-

Anti-inflammatory Activity: Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines, suggesting their potential in treating inflammatory disorders.[9][21] The mechanism often involves the modulation of key signaling pathways involved in inflammation.

-

Antiviral Activity: N-alkylated pyrroles are being investigated for their ability to inhibit the replication of various viruses. The plaque reduction assay is a common method to evaluate their antiviral efficacy.[10][22][23][24][25]

-

Neuroprotective Effects: Several studies have highlighted the potential of N-alkylated pyrroles to protect neuronal cells from oxidative stress and excitotoxicity, making them interesting candidates for the treatment of neurodegenerative diseases.[7][26][27][28][29] Assays using cell lines like SH-SY5Y are instrumental in evaluating these neuroprotective properties.[7][26][27][28][29]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

General Procedure for N-Alkylation of Pyrrole via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a cornerstone for constructing the N-alkylated pyrrole scaffold.[3][4][5][6][30]

Materials:

-

1,4-dicarbonyl compound

-

Primary amine (R-NH2)

-

Glacial acetic acid (or other suitable acid catalyst)

-

Ethanol (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Add the primary amine (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-alkylated pyrrole.

Caption: A general workflow for the synthesis and biological screening of N-alkylated pyrroles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

N-alkylated pyrrole compound stock solution

-

Positive control antibiotic

-

Sterile pipette tips

-

Microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the N-alkylated pyrrole compound in the broth medium directly in the wells of the 96-well plate.

-

Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculate each well (except for the sterility control) with the microbial suspension.

-

Include a positive control (broth with microorganism and a known antibiotic) and a negative/growth control (broth with microorganism only). A sterility control (broth only) should also be included.

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

Tubulin Polymerization Inhibition Assay

This cell-free assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.[9]

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., containing GTP and MgCl2)

-

N-alkylated pyrrole compound

-

Positive control (e.g., colchicine)

-

Negative control (e.g., DMSO)

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare solutions of the N-alkylated pyrrole compound at various concentrations.

-

In a cuvette or 96-well plate, mix the tubulin and polymerization buffer.

-

Add the test compound, positive control, or negative control to the tubulin mixture.

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization compared to the controls.

In Vitro Anti-inflammatory Cytokine Release Assay

This assay measures the effect of a compound on the production of pro-inflammatory cytokines by immune cells.[9][14][21][31][32][33]

Materials:

-

Immune cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells)

-

Cell culture medium

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

N-alkylated pyrrole compound

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

96-well cell culture plates

Procedure:

-

Seed the immune cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the N-alkylated pyrrole compound for a specified time.

-

Stimulate the cells with an inflammatory agent like LPS to induce cytokine production.

-

Incubate the cells for an appropriate period to allow for cytokine secretion into the culture supernatant.

-

Collect the cell culture supernatants.

-

Quantify the concentration of the target cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Determine the inhibitory effect of the compound on cytokine release compared to the stimulated, untreated control.

Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).[10][22][23][24][25]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Cell culture medium

-

N-alkylated pyrrole compound

-

Overlay medium (e.g., containing methylcellulose or agarose)

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Seed the host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the N-alkylated pyrrole compound.

-

In separate tubes, mix the virus at a known titer with each dilution of the compound and incubate to allow for interaction.

-

Infect the cell monolayers with the virus-compound mixtures.

-

After an adsorption period, remove the inoculum and add the overlay medium containing the corresponding concentration of the compound.

-

Incubate the plates for a period sufficient for plaque formation.

-

Fix the cells and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.

-

Determine the EC50 value from the dose-response curve.

Neuroprotective Activity Assay using SH-SY5Y Cells

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.[7][26][27][28][29]

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium

-

Neurotoxin (e.g., 6-hydroxydopamine, hydrogen peroxide, or amyloid-beta peptide)

-

N-alkylated pyrrole compound

-

MTT or other cell viability reagent

-

96-well cell culture plates

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to attach and grow.

-

Pre-treat the cells with various concentrations of the N-alkylated pyrrole compound for a defined period.

-

Expose the cells to the neurotoxin to induce cell death.

-

Include a control group treated with the neurotoxin alone and an untreated control group.

-

After the incubation period with the neurotoxin, assess cell viability using the MTT assay or another suitable method.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the neuroprotective effect of the compound by its ability to increase cell viability in the presence of the neurotoxin.

Mechanisms of Action and Structure-Activity Relationships

The diverse biological activities of N-alkylated pyrroles are a direct consequence of their interactions with various molecular targets. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective derivatives.[20][34][35][36][37]

For instance, in the context of anticancer activity, the nature and position of substituents on both the pyrrole ring and the N-alkyl chain can significantly influence tubulin binding affinity or DNA sequence recognition.[20][34][35] Similarly, for antimicrobial agents, lipophilicity and steric factors of the N-alkyl group can affect membrane permeability and interaction with microbial targets.[17]

References

- 1. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer activities of alkylating pyrrole-imidazole polyamides with specific sequence recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole synthesis [organic-chemistry.org]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 14. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

- 15. Antitumor activity of pyrrolizines and their Cu(II) complexes: Design, synthesis and cytotoxic screening with potential apoptosis-inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bbrc.in [bbrc.in]

- 18. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. google.com [google.com]

- 23. youtube.com [youtube.com]

- 24. youtube.com [youtube.com]

- 25. mdpi.com [mdpi.com]

- 26. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Neuromodulatory effect of 4-(methylthio)butyl isothiocyanate against 3-nitropropionic acid induced oxidative impairments in human dopaminergic SH-SY5Y cells via BDNF/CREB/TrkB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. preprints.org [preprints.org]

- 29. researchgate.net [researchgate.net]

- 30. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 31. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 32. bdbiosciences.com [bdbiosciences.com]

- 33. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

- 37. mdpi.com [mdpi.com]

The Therapeutic Promise of Pyrrole Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity. Its unique electronic properties and versatile substitution patterns have made it a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth overview of the burgeoning field of pyrrole derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, and neuroprotection. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Applications of Pyrrole Derivatives

Pyrrole-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1] Several pyrrole derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[2]

Mechanisms of Action

A predominant mechanism of action for many anticancer pyrrole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target, playing a pivotal role in tumor angiogenesis.[4] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and metastasis.

Another critical mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[5] Pro-survival Bcl-2 proteins are often overexpressed in cancer cells, contributing to their resistance to cell death. Certain pyrrole derivatives can inhibit these anti-apoptotic proteins, thereby restoring the natural process of programmed cell death.[6]

Quantitative Data

The anticancer efficacy of various pyrrole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A selection of these findings is presented below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidine 1a | A549 (Lung) | 0.35 | [5] |

| Pyrrolo[2,3-d]pyrimidine 1b | PC-3 (Prostate) | 1.04 | [5] |

| Pyrrolonaphthoxazepine 7 | HL-60 (Leukemia) | 0.2945 | [5] |

| Pyrrolo[2,3-d]pyrimidine 13a | VEGFR-2 | 0.0119 | [5] |

| Pyrrolo[2,3-d]pyrimidine 13b | VEGFR-2 | 0.0136 | [5] |

| CYP1A1 Inhibitor 18a | CYP1A1 | 1.2 | [5] |

| CYP1B1 Inhibitor 18b | CYP1B1 | 0.25 | [5] |

| Pyrrole Derivative 4a | LoVo (Colon) | 82.54% viability at 6.25 µM | [2] |

| Pyrrole Derivative 4d | LoVo (Colon) | 45.81% viability at 50 µM | [2] |

| 3-aroyl-1-aryl-pyrrole (MI-1) | MG-63 (Osteosarcoma) | Induces G0/G1 arrest at 1-10 µM | [3] |

| 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (D1) | MG-63 (Osteosarcoma) | Induces G0/G1 arrest at 1-10 µM | [3] |

Experimental Protocols

This protocol describes a general method for the synthesis of 3-aroyl-1-arylpyrrole derivatives, a class of compounds that have shown promising anticancer activities.

-

Reaction Setup: A mixture of the appropriate 1,3-diaryl-2-propen-1-one and tosylmethyl isocyanide is prepared.

-

Cyclization: The reaction mixture is subjected to conditions that promote a [3+2] cycloaddition to form the 3-aroyl-4-arylpyrrole core structure.

-

Purification: The crude product is purified using standard techniques such as column chromatography to yield the desired pyrrole derivative.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8][9]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: The cells are then treated with various concentrations of the pyrrole derivative and incubated for a further 24-72 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[7]

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

Antimicrobial Applications of Pyrrole Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Pyrrole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[7] Natural products containing the pyrrole scaffold, such as pyrrolnitrin, have long been known for their antimicrobial properties.[10]

Mechanisms of Action

The antimicrobial mechanisms of pyrrole derivatives are diverse. Some compounds act by inhibiting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication.[11] Others disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death. The specific mechanism is often dependent on the substitution pattern of the pyrrole ring.

Quantitative Data

The antimicrobial activity of pyrrole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [7] |

| 1-Methoxypyrrole-2-carboxamide | Staphylococcus aureus | 12 mm inhibition zone at 100 µ g/disk | [7] |

| Pyrrolamide Derivative | Staphylococcus aureus | 0.008 | [11] |

| Pyrrole benzamide derivative | Staphylococcus aureus | 3.12 - 12.5 | [12] |

| Mindapyrrole B | Various pathogenic bacteria | 2 - 8 | [13] |

Experimental Protocols

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[3][14][15]

-

Preparation of Antimicrobial Agent: A stock solution of the pyrrole derivative is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[3]

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.[14]

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

Anti-inflammatory Applications of Pyrrole Derivatives

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Pyrrole derivatives have been investigated as potent anti-inflammatory agents, with some compounds already in clinical use, such as tolmetin and ketorolac.[8]

Mechanisms of Action

A primary mechanism of anti-inflammatory action for many pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[13][16][17] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data

The anti-inflammatory potency of pyrrole derivatives is often assessed by their ability to inhibit COX enzymes, with IC50 values indicating their inhibitory concentration.

| Compound | Target | IC50 (µM) | Reference |

| Pyrrole-cinnamate hybrid 5 | COX-2 | 0.55 | [14] |

| Pyrrole-cinnamate hybrid 6 | COX-2 | 7.0 | [14] |

| Pyrrole 2 | Soybean LOX | 7.5 | [14] |

| Pyrrole derivative 4k | COX-2 | More active than celecoxib | [18] |

| Pyrrole derivative 4h | COX-1 | Comparable to ibuprofen | [18] |

Experimental Protocols

This assay provides a rapid and sensitive method for screening potential COX-2 inhibitors.[5][19][20][21]

-

Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme as per the kit instructions.[5]

-

Compound Preparation: Dissolve the test pyrrole derivatives in a suitable solvent (e.g., DMSO) and dilute to the desired test concentrations with COX Assay Buffer.[20]

-

Reaction Setup: In a 96-well plate, add the test inhibitor, enzyme control, and inhibitor control (e.g., Celecoxib).[5]

-

Reaction Initiation: Add the reaction mix containing the COX Assay Buffer, COX Probe, and COX Cofactor to each well, followed by the addition of Arachidonic Acid to initiate the reaction.[19]

-

Fluorescence Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes. The rate of fluorescence increase is proportional to the COX-2 activity. The inhibitory effect of the pyrrole derivative is calculated by comparing the slope of the reaction with that of the enzyme control.[21]

Neuroprotective Applications of Pyrrole Derivatives

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss. Pyrrole derivatives are being explored for their neuroprotective potential, with studies demonstrating their ability to mitigate neuronal damage in various in vitro and in vivo models.

Mechanisms of Action

A key mechanism underlying the neuroprotective effects of some pyrrole derivatives is their antioxidant activity. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to neuronal cell death in neurodegenerative disorders.[22] Pyrrole compounds can scavenge free radicals and upregulate endogenous antioxidant defense mechanisms, such as the Nrf2/HO-1 pathway.[22][23]

Quantitative Data

The neuroprotective effects of pyrrole derivatives have been demonstrated in various cellular models of neurotoxicity.

| Compound | Model | Effect | Reference |

| Pyrrolylcarnosine | AAPH-induced oxidative stress in SH-SY5Y cells | Increased cell viability | [24] |

| Pyrrole hydrazone 9a | Oxidative stress model | Significant neuroprotective effect | [25] |

| 1,5-diaryl pyrrole A | 6-OHDA-induced neurotoxicity in PC12 cells | Reversed cell cytotoxicity at 0.5, 1, and 5 µM | [26] |

| 1,5-diaryl pyrrole B & C | 6-OHDA-induced neurotoxicity in PC12 cells | Reversed cell cytotoxicity at 0.1, 0.5, and 1 µM | [26] |

| Pyrrole-based hydrazide vh0 | Dual MAO-B/AChE inhibitor | IC50 hMAOB = 0.665 µM, IC50 eeAChE = 4.145 µM | [27] |

Experimental Protocols

6-OHDA is a neurotoxin commonly used to model Parkinson's disease in vitro by inducing oxidative stress and apoptosis in dopaminergic neurons.[10]

-

Cell Culture: Plate a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the pyrrole derivative for a specified period (e.g., 24 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of 6-OHDA (e.g., 100 µM) for 24 hours.

-

Assessment of Cell Viability: Measure cell viability using the MTT assay as described in section 1.3.2. An increase in cell viability in the presence of the pyrrole derivative compared to cells treated with 6-OHDA alone indicates a neuroprotective effect.

-

Measurement of Oxidative Stress: Assess levels of reactive oxygen species (ROS) and lipid peroxidation to confirm the antioxidant mechanism of the neuroprotective effect.

Conclusion

The pyrrole scaffold represents a remarkably versatile platform for the design and development of novel therapeutic agents. The diverse biological activities exhibited by pyrrole derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore their immense potential in addressing a wide range of unmet medical needs. The continued exploration of the chemical space around the pyrrole nucleus, guided by a deeper understanding of the underlying mechanisms of action and structure-activity relationships, promises to yield a new generation of innovative medicines. This technical guide serves as a foundational resource to aid researchers and drug development professionals in harnessing the full therapeutic potential of this remarkable heterocyclic motif.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Vasculair endotheliale groeifactor - Wikipedia [nl.wikipedia.org]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. researchhub.com [researchhub.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. DSpace [repositori.upf.edu]

- 11. youtube.com [youtube.com]

- 12. sinobiological.com [sinobiological.com]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. youtube.com [youtube.com]

- 15. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 16. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 17. wjgnet.com [wjgnet.com]

- 18. abcam.com [abcam.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. abcam.com [abcam.com]

- 21. Suppression of 6-Hydroxydopamine-Induced Oxidative Stress by Hyperoside Via Activation of Nrf2/HO-1 Signaling in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Butyl-2-methyl-1H-pyrrole: A Technical Guide

Introduction